N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide
Overview
Description
N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxy group, two methyl groups, and a carboxamide group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide typically involves the reaction of 4-methyl-5-oxazolecarboxylic acid with methoxyamine and a suitable activating agent such as carbodiimide. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxazole derivatives with ketone or aldehyde functionalities.
Reduction: N-Methyl-N,4-dimethyl-5-oxazolecarboxamide.
Substitution: Various substituted oxazolecarboxamides depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
- N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide
- N-Methoxy-N-methyl-2,4-dimethyl-5-oxazolecarboxamide
Comparison: N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group at the N-position and the methyl group at the 4-position differentiates it from other oxazolecarboxamides, influencing its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-methoxy-N,4-dimethyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-5-6(12-4-8-5)7(10)9(2)11-3/h4H,1-3H3 |
InChI Key |
PNTRKGWJWHTFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N(C)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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